

Comparative Analysis of 2-(Benzhydrylthio)ethanamine and Analogs as Dopamine Transporter Ligands

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Compound of Interest

Compound Name: 2-(Benzhydrylthio)ethanamine

Cat. No.: B8720121

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A detailed examination of the binding affinities of **2-(Benzhydrylthio)ethanamine** and related compounds reveals a class of potent and selective atypical dopamine transporter inhibitors with potential therapeutic applications in psychostimulant use disorders. This guide provides a comparative analysis of their binding profiles, detailed experimental methodologies for affinity determination, and a visual representation of the underlying molecular interactions and experimental workflows.

Binding Affinity Profile

The binding affinity of **2-(Benzhydrylthio)ethanamine** and its analogs for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) has been determined through radioligand binding assays. The inhibition constants (Ki), a measure of binding affinity, are summarized in the table below. Lower Ki values indicate higher affinity.



Compound	DAT Ki (nM)	SERT Ki (nM)	NET Ki (nM)
2- (Benzhydrylthio)ethan amine	142	>10,000	5,680
Modafinil	2,600	>10,000	>10,000
GBR 12909	1.7	2,840	29.7
JJC8-016	116	3,848	360
JJC8-088	5.87	988	1,050
JJC8-089	4.50	1,890	285
JJC8-091	2.5	>10,000	497

Experimental Protocols

The binding affinities presented were determined using a competitive radioligand binding assay with membranes prepared from rat striatum, a brain region rich in dopamine transporters.

Membrane Preparation

- Tissue Homogenization: Rat striatal tissue was homogenized in an ice-cold buffer (50 mM Tris-HCl, pH 7.4).
- Centrifugation: The homogenate was centrifuged at low speed to remove nuclei and cellular debris.
- Pelleting: The resulting supernatant was then centrifuged at high speed to pellet the crude membrane fraction containing the transporters.
- Washing: The membrane pellet was washed with fresh buffer to remove endogenous substances that might interfere with the assay.
- Protein Quantification: The protein concentration of the final membrane preparation was determined using a standard protein assay.



Radioligand Binding Assay

- Reaction Mixture: The assay was performed in a final volume of 250 μL containing the prepared membranes, the radioligand ([3H]WIN 35,428, a cocaine analog that binds to DAT), and varying concentrations of the competing test compound (e.g., 2-(Benzhydrylthio)ethanamine or its analogs).
- Incubation: The mixture was incubated at room temperature to allow the binding to reach equilibrium.
- Termination: The binding reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
- Washing: The filters were washed with ice-cold buffer to remove any unbound radioligand.
- Scintillation Counting: The amount of radioactivity trapped on the filters, corresponding to the amount of bound radioligand, was quantified using a liquid scintillation counter.
- Data Analysis: The inhibition constant (Ki) of the test compound was calculated from its IC50 value (the concentration required to inhibit 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Visualizing the Process and Mechanism

To better understand the experimental procedure and the proposed mechanism of action, the following diagrams have been generated.

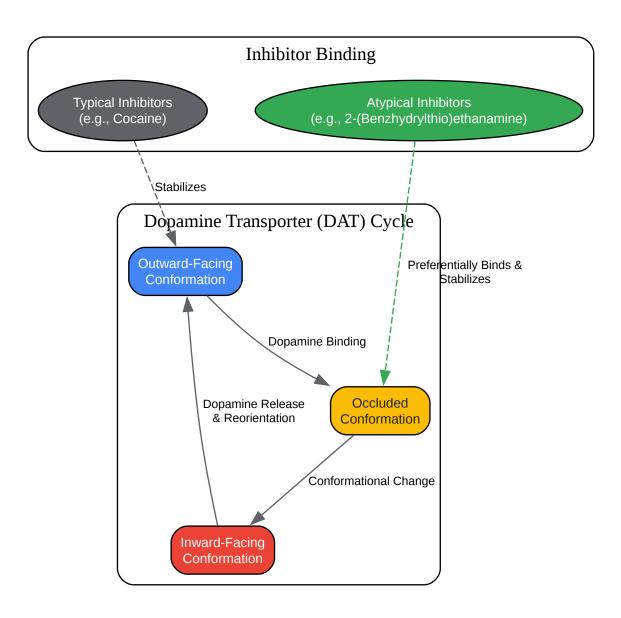


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Experimental workflow for the radioligand binding assay.



The compounds discussed are classified as "atypical" dopamine transporter inhibitors. Unlike typical inhibitors such as cocaine, which lock the transporter in an outward-facing conformation, these atypical inhibitors are thought to stabilize a more inward-facing or occluded state of the transporter. This differential interaction with the transporter's conformational states is believed to underlie their unique pharmacological profile, which includes a lower potential for abuse.[1]



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Proposed binding mechanism of atypical DAT inhibitors.



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